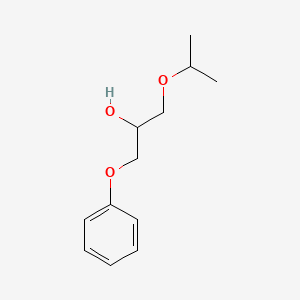
1-Isocyanato-1-(propan-2-yl)cyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Isocyanato-1-(propan-2-yl)cyclohexane is a chemical compound with the molecular formula C10H17NO It is an isocyanate derivative, characterized by the presence of an isocyanate group (-N=C=O) attached to a cyclohexane ring substituted with a propan-2-yl group
Métodos De Preparación
The synthesis of 1-Isocyanato-1-(propan-2-yl)cyclohexane typically involves the reaction of cyclohexylamine with phosgene or its derivatives. The reaction proceeds as follows:
-
Cyclohexylamine Reaction with Phosgene: : Cyclohexylamine reacts with phosgene to form cyclohexyl isocyanate. [ \text{C}6\text{H}{11}\text{NH}_2 + \text{COCl}_2 \rightarrow \text{C}6\text{H}{11}\text{NCO} + 2\text{HCl} ]
-
Substitution Reaction: : The cyclohexyl isocyanate is then subjected to a substitution reaction with isopropyl chloride in the presence of a base to yield this compound. [ \text{C}6\text{H}{11}\text{NCO} + \text{CH}3\text{CHClCH}3 \rightarrow \text{C}{10}\text{H}{17}\text{NO} + \text{HCl} ]
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
1-Isocyanato-1-(propan-2-yl)cyclohexane undergoes various chemical reactions, including:
-
Hydrolysis: : Reacts with water to form the corresponding amine and carbon dioxide. [ \text{C}{10}\text{H}{17}\text{NCO} + \text{H}2\text{O} \rightarrow \text{C}{10}\text{H}_{17}\text{NH}_2 + \text{CO}_2 ]
-
Addition Reactions: : Reacts with alcohols to form urethanes. [ \text{C}{10}\text{H}{17}\text{NCO} + \text{ROH} \rightarrow \text{C}{10}\text{H}{17}\text{NHCOOR} ]
-
Polymerization: : Can undergo polymerization reactions to form polyurethanes, which are valuable in the production of foams, elastomers, and coatings.
Common reagents used in these reactions include water, alcohols, and catalysts such as dibutyltin dilaurate for polymerization.
Aplicaciones Científicas De Investigación
1-Isocyanato-1-(propan-2-yl)cyclohexane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of urethanes and polyurethanes.
Biology: Investigated for its potential use in bioconjugation techniques, where it can be used to modify biomolecules.
Medicine: Explored for its potential in drug delivery systems due to its ability to form stable linkages with various functional groups.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its reactivity and ability to form durable polymers.
Mecanismo De Acción
The mechanism of action of 1-Isocyanato-1-(propan-2-yl)cyclohexane involves the nucleophilic attack on the electrophilic carbon of the isocyanate group. This reaction can proceed through various pathways depending on the nucleophile involved:
Hydrolysis: Water acts as a nucleophile, attacking the carbon of the isocyanate group, leading to the formation of an amine and carbon dioxide.
Alcohol Addition: Alcohols attack the isocyanate group, forming urethanes through the formation of a carbamate intermediate.
These reactions are facilitated by the electron-withdrawing nature of the isocyanate group, which makes the carbon highly electrophilic.
Comparación Con Compuestos Similares
1-Isocyanato-1-(propan-2-yl)cyclohexane can be compared with other isocyanates such as:
Cyclohexyl Isocyanate: Similar structure but lacks the propan-2-yl group, making it less sterically hindered.
Phenyl Isocyanate: Contains a phenyl group instead of a cyclohexane ring, leading to different reactivity and applications.
Methyl Isocyanate: Smaller and more volatile, used in different industrial applications such as pesticide production.
The uniqueness of this compound lies in its combination of a cyclohexane ring and a propan-2-yl group, which imparts specific steric and electronic properties, making it suitable for specialized applications in polymer chemistry and material science.
Propiedades
Número CAS |
90977-96-1 |
|---|---|
Fórmula molecular |
C10H17NO |
Peso molecular |
167.25 g/mol |
Nombre IUPAC |
1-isocyanato-1-propan-2-ylcyclohexane |
InChI |
InChI=1S/C10H17NO/c1-9(2)10(11-8-12)6-4-3-5-7-10/h9H,3-7H2,1-2H3 |
Clave InChI |
PHFOIBAZFYYSLT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1(CCCCC1)N=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Phenol, 2-[(ethylimino)methyl]-](/img/structure/B13947282.png)

![Phenol, 2-[(ethylimino)methyl]-](/img/structure/B13947291.png)



![4-[3-(3,5-Dibromo-2-methoxyphenyl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B13947316.png)
![(6-Methyl-6-azaspiro[3.4]octan-2-yl)methanamine](/img/structure/B13947320.png)




![2-Isopropyl-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13947354.png)
